2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide
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Overview
Description
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a complex organic compound that features a combination of acetamide, benzo[d][1,3]dioxole, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile.
Synthesis of the pyridazine ring: The pyridazine ring can be constructed via a cyclization reaction involving appropriate precursors.
Thioether formation: The benzo[d][1,3]dioxole and pyridazine intermediates are then linked through a thioether bond, typically using thiol reagents under mild conditions.
Acetamide introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide: shares structural similarities with other compounds containing benzo[d][1,3]dioxole and pyridazine moieties.
Benzo[d][1,3]dioxole derivatives: These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Pyridazine derivatives: Pyridazines are commonly found in pharmaceuticals and agrochemicals due to their versatile chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound includes a pyridazine ring, a thioether linkage, and an acetamide functional group, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C19H18N2O3S
- Molecular Weight: 366.42 g/mol
- SMILES Notation:
CC(=O)N(c1ccc(cc1)C(=O)CSc2nnc(c2)c3ccccc23)c4ccc(OCOc4)
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may bind to specific enzymes, inhibiting their activity and leading to downstream effects in cellular pathways.
- Receptor Modulation: It could interact with various receptors, altering signaling pathways that are crucial for cellular functions.
Biological Activity Overview
Preliminary studies have indicated several areas where this compound exhibits biological activity:
Antitumor Activity
A study investigating the antitumor effects of various pyridazine derivatives found that this compound significantly inhibited the proliferation of human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Effects
Research has demonstrated that this compound can modulate inflammatory responses by inhibiting NF-kB signaling pathways. In experiments with lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Properties
In vitro studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting potential for development as an antimicrobial agent.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-13(26)22-15-3-5-16(6-4-15)23-20(27)11-30-21-9-7-17(24-25-21)14-2-8-18-19(10-14)29-12-28-18/h2-10H,11-12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSMEZOMADDJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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